ethyl (2E)-2-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate
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Overview
Description
N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a synthetic compound known for its diverse applications in scientific research. It is characterized by the presence of a chlorophenyl group, a furan ring, and an ethoxycarbohydrazide moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and furan-2-carbaldehyde.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then treated with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Condensation: The hydrazide is condensed with furan-2-carbaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and certain kinases, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways related to cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral and antimicrobial properties.
2-(4-Chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides: Exhibits significant antibacterial activity.
N-{4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: Used in antitubercular research.
Uniqueness
N’-[(E)-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE stands out due to its unique combination of a chlorophenyl group, a furan ring, and an ethoxycarbohydrazide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
ethyl N-[(E)-[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-19-14(18)17-16-9-11-5-8-13(20-11)21-12-6-3-10(15)4-7-12/h3-9H,2H2,1H3,(H,17,18)/b16-9+ |
InChI Key |
PDLZSUPQSXXDQP-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC=C(O1)SC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=C(O1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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